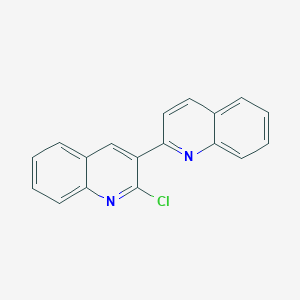

2,3'-Biquinoline, 2'-chloro-

Description

Structure

3D Structure

Properties

CAS No. |

58130-42-0 |

|---|---|

Molecular Formula |

C18H11ClN2 |

Molecular Weight |

290.7 g/mol |

IUPAC Name |

2-chloro-3-quinolin-2-ylquinoline |

InChI |

InChI=1S/C18H11ClN2/c19-18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H |

InChI Key |

JLGUQOKQSLYEEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Biquinoline, 2 Chloro and Derivatives

Precursor Synthesis and Functionalization for Biquinoline Construction

The successful synthesis of 2,3'-biquinoline (B181939), 2'-chloro- is highly dependent on the availability of suitably functionalized quinoline (B57606) precursors. The strategic introduction of halogen atoms, particularly chlorine, onto the quinoline scaffold is a critical step, as these halogens serve as key handles for subsequent cross-coupling reactions.

Synthesis of Halogenated Quinoline Building Blocks

The preparation of halogenated quinoline building blocks is a fundamental prerequisite for the synthesis of the target molecule. Various methods exist for the introduction of chlorine atoms onto the quinoline ring system.

One common approach involves the use of Vilsmeier-Haack type reactions. For instance, the treatment of substituted acetanilides with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can yield 2-chloro-3-formylquinolines. nih.govorientjchem.orgresearchgate.net This method is advantageous as it provides a chloro-substituted quinoline with a formyl group that can be further manipulated. The reaction of acetanilides with phosphorus pentachloride in N,N-alkylformamide has also been reported to produce 2-chloro-3-formylquinolines. nih.gov

Another strategy for synthesizing chloroquinolines is from vinylanilines. For example, 2-chloroquinoline can be prepared from 2-vinylaniline and phosgene. wikipedia.org Additionally, metal-free protocols for the remote C-H halogenation of 8-substituted quinolines have been developed using trihaloisocyanuric acid as an economical halogen source. rsc.org

These halogenated quinoline derivatives, particularly 2-chloroquinoline, are crucial starting materials for the subsequent construction of the biquinoline linkage.

Direct Carbon-Carbon Bond Formation for Biquinoline Linkages

The direct formation of a carbon-carbon bond between two quinoline rings is a key step in the synthesis of 2,3'-biquinoline, 2'-chloro-. Cross-coupling reactions and reductive coupling approaches are the primary methods employed for this transformation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura involving 2-chloroquinoline and quinolin-3-ylboronic acid)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. libretexts.orgtcichemicals.com In the context of synthesizing 2,3'-biquinoline, 2'-chloro-, this reaction would involve the coupling of 2-chloroquinoline with a quinolin-3-ylboronic acid derivative. This palladium-catalyzed reaction offers high efficiency and functional group tolerance. nih.govnih.gov

The general mechanism involves the oxidative addition of the chloroquinoline to a palladium(0) catalyst, followed by transmetalation with the quinoline boronic acid and subsequent reductive elimination to yield the biquinoline product. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's success and yield. scispace.com For instance, Pd(PPh3)4 has been shown to be an effective catalyst in many Suzuki-Miyaura couplings. scispace.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Chloroquinoline | Quinolin-3-ylboronic acid | Palladium Catalyst | 2,3'-Biquinoline, 2'-chloro- |

Reductive Coupling Approaches for Biquinoline Systems

Reductive coupling methods provide an alternative route to biquinoline systems. These approaches typically involve the coupling of two quinoline precursors under reducing conditions. While specific examples for the direct synthesis of 2,3'-Biquinoline, 2'-chloro- via this method are less common in the provided context, the general principles of reductive cyclization can be applied to quinoline synthesis, which could be adapted for biquinoline formation. organic-chemistry.org For instance, the reductive cyclization of Δ2-isoxazolines can lead to the formation of quinolines. organic-chemistry.org Boronic acid has also been utilized to catalyze the one-pot tandem reduction of quinolines to tetrahydroquinolines, demonstrating the utility of reducing conditions in quinoline chemistry. acs.org

Multicomponent Reaction Strategies (e.g., Fe-catalyzed three-component reactions for 2,3'-biquinolines)

A significant advancement in the synthesis of 2,3'-biquinolines has been the development of an iron-catalyzed three-component reaction. researchgate.netresearchgate.net This method provides a direct pathway to construct the biquinoline scaffold from readily available starting materials: 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA). researchgate.netresearchgate.net Notably, DMA serves not only as a solvent but also as a dual carbon source in this transformation. researchgate.net

The proposed mechanism begins with the oxidation of DMA to form an iminium species. researchgate.net Concurrently, the 2-methyl quinoline reacts with the iminium species to generate a 2-vinylquinoline intermediate. This intermediate coordinates with the iron catalyst, which then facilitates a reaction with anthranil. A series of steps involving N–O bond cleavage, nucleophilic addition, dehydration, and final oxidation-aromatization yields the 2,3'-biquinoline product. researchgate.net

This iron-catalyzed approach is distinguished from other methods by its use of an inexpensive and earth-abundant metal catalyst. researchgate.net

Table 1: Scope of Fe-Catalyzed Three-Component Synthesis of 2,3'-Biquinolines researchgate.net

| Entry | 2-Methyl Quinoline Substitute | Anthranil Substitute | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 2,3'-Biquinoline | 75 |

| 2 | 6-Me | H | 6'-Methyl-2,3'-biquinoline | 60 |

| 3 | 6-F | H | 6'-Fluoro-2,3'-biquinoline | 52 |

| 4 | 6-Cl | H | 6'-Chloro-2,3'-biquinoline | 58 |

| 5 | H | 5-Cl | 5-Chloro-2,3'-biquinoline | 63 |

| 6 | H | 5-Br | 5-Bromo-2,3'-biquinoline | 65 |

Reaction Conditions: 2-methyl quinoline (0.2 mmol), anthranil (0.4 mmol), FeCl₂ (10 mol %), (NH₄)₂S₂O₈ (5.0 equiv), DMA (2.0 mL), H₂O (0.2 mL), under air at 160 °C for 12 h.

Modern Synthetic Techniques and Conditions

Modern synthetic chemistry leverages advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical structures. For the synthesis of complex heterocyclic systems like biquinolines, microwave irradiation and specific organocatalysis represent powerful tools.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a valuable green chemistry technique for the rapid and efficient production of heterocyclic compounds, including quinoline derivatives. researchgate.netbohrium.com Compared to conventional heating methods, microwave irradiation offers several distinct advantages, such as rapid and uniform heating, which leads to significantly shorter reaction times, higher product yields, and often fewer side reactions. researchgate.netbeilstein-journals.org

The application of microwave energy can dramatically accelerate reactions that would otherwise require prolonged heating under reflux conditions. For instance, in multicomponent reactions for synthesizing heterocyclic compounds, the use of microwave irradiation can reduce reaction times from hours to mere minutes while simultaneously boosting the yield. beilstein-journals.orgacgpubs.org This efficiency is particularly advantageous in the construction of complex scaffolds like biquinolines, where traditional methods may be time-consuming and less efficient. The sealed-vessel nature of many microwave reactions also allows for heating solvents above their atmospheric boiling points, enabling access to higher reaction temperatures and further accelerating reaction rates.

Catalytic Approaches in Biquinoline Synthesis (e.g., DMAP catalysis)

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst used in a variety of organic transformations. While direct DMAP-catalyzed synthesis of 2,3'-biquinoline is not extensively reported, its utility has been demonstrated in cascade reactions involving key quinoline precursors, such as 2-chloroquinoline-3-carbaldehyde.

In one study, DMAP was identified as the optimal catalyst for the chemo-selective synthesis of Thiopyrano[2,3-b]quinoline derivatives. The process involves the reaction of a β-ketothioamide with 2-chloroquinoline-3-carbaldehyde. The reaction proceeds through an initial condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr) cyclization.

The effectiveness of DMAP was found to be superior to other bases and catalysts. The reaction conditions were optimized, with ethanol proving to be the most effective solvent under reflux, using a 10 mol% catalytic loading of DMAP. This example highlights DMAP's role in activating substrates and facilitating key bond-forming steps in the synthesis of complex fused quinoline systems.

Table 2: Optimization of DMAP-Catalyzed Synthesis of a Thiopyrano[2,3-b]quinoline Derivative

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMAP | Ethanol | Reflux | 5 | 92 |

| 2 | DMAP | Ethanol | RT | 24 | No Reaction |

| 3 | - | Ethanol | Reflux | 12 | Trace |

| 4 | DMAP | Toluene | Reflux | 8 | 55 |

| 5 | DMAP | THF | Reflux | 10 | 40 |

| 6 | DMAP | DMF | Reflux | 6 | 65 |

This reaction showcases the catalytic efficacy of DMAP in a synthesis starting from a 2-chloroquinoline derivative.

Chemical Reactivity and Mechanistic Investigations of 2,3 Biquinoline, 2 Chloro

Electrophilic and Nucleophilic Substitution Reactions on the Biquinoline Scaffold

The reactivity of the biquinoline scaffold is a nuanced interplay of electrophilic and nucleophilic characteristics. The nitrogen atom in each quinoline (B57606) ring acts as a deactivating group for electrophilic aromatic substitution (EAS), making the reaction conditions more demanding than for benzene (B151609). byjus.commasterorganicchemistry.com EAS reactions, such as nitration and halogenation, generally require a catalyst and proceed by forming a high-energy Wheland intermediate, which disrupts the aromaticity of the ring. lumenlearning.com The first step, the attack by the electrophile, is typically the rate-determining step. lumenlearning.com

Conversely, the electron-withdrawing nature of the nitrogen atom facilitates nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions. The 2'-chloro group on the 2,3'-biquinoline (B181939) scaffold is particularly susceptible to nucleophilic displacement. This reactivity is enhanced because the nitrogen atom can stabilize the negative charge in the Meisenheimer-like intermediate formed during the SNAr mechanism. researchgate.net

Studies on analogous 2-chloroquinolines and 4-chloroquinolines demonstrate their utility in synthesizing a variety of substituted derivatives. For instance, the chlorine atom can be displaced by amines, azides, thiols, and other nucleophiles. nih.govmdpi.comresearchgate.net The reaction of 2-chloroquinolines with 1,2,4-triazole, for example, has been studied under various conditions, highlighting the role of acid and base catalysis in facilitating the substitution. researchgate.net In the case of 2,3'-Biquinoline, 2'-chloro-, nucleophilic attack is expected to occur preferentially at the 2'-position, leading to a wide array of functionalized biquinoline derivatives. nih.govmdpi.com

Table 1: Examples of Nucleophilic Substitution on Chloroquinoline Analogs

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-chloro-3-formylquinoline | 4H-1,2,4-triazol-4-amine | 2-(4-amino-4H-1,2,4-triazol-3-yl)quinoline-3-carbaldehyde | DMF, K₂CO₃ | nih.gov |

| 2-chloro-3-formylquinoline | 1H-tetrazol-5-amine | 2-(5-amino-1H-tetrazol-1-yl)quinoline-3-carbaldehyde | DMF, K₂CO₃ | nih.gov |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-hydrazino-8-methylquinolin-2(1H)-one | N/A | mdpi.com |

Oxidative Transformations of the Quinoline Nitrogen and Ring Systems

The quinoline framework can undergo various oxidative transformations. The nitrogen atom, being a Lewis basic site, can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the ring system, making it more susceptible to both electrophilic and nucleophilic attack. For instance, the C2 position of quinoline N-oxides becomes more reactive towards nucleophiles. nih.gov

Oxidative degradation of the quinoline ring system can also occur under harsh conditions. A study on the oxidative ammonolysis of quinoline over a V₂O₅:SnO₂ catalyst revealed that the reaction proceeds in two main directions: cleavage of the pyridine (B92270) ring to yield benzene derivatives like benzonitrile, and cleavage of the benzene ring to produce pyridine derivatives such as nicotinonitrile. This indicates that under forcing oxidative conditions, the biquinoline scaffold of 2,3'-Biquinoline, 2'-chloro- could potentially break down into functionalized benzene and pyridine compounds.

Furthermore, oxidative dehydrogenation is a common strategy for synthesizing quinolines from their tetrahydroquinoline precursors, often employing catalysts and molecular oxygen. organic-chemistry.org This highlights the general stability of the aromatic quinoline core to oxidation, requiring specific reagents or catalysts to effect transformation.

Reductive Pathways of Biquinoline Derivatives

Reduction of biquinoline derivatives can target different parts of the molecule depending on the reagents and conditions employed. The chloro-substituent can be removed via reductive dehalogenation. The quinoline rings themselves can be hydrogenated, typically with metal catalysts like platinum or palladium, to yield tetrahydrobiquinoline structures.

Additionally, functional groups attached to the biquinoline scaffold can be selectively reduced. For example, research on 2-chloro-3-cyanoquinoline has shown that the nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) without affecting the chloro-substituent or the aromatic rings. nih.gov This selectivity is crucial for the synthesis of complex derivatives. The reduction of carboxylic acids and esters to alcohols is also a common transformation. imperial.ac.uk

Table 2: Selective Reduction of a Chloroquinoline Derivative

| Substrate | Reagent | Product | Yield | Reference |

|---|

C-H Activation and Functionalization Strategies in Biquinoline Chemistry

Direct C-H activation and functionalization represent a powerful, modern strategy for modifying heterocyclic scaffolds like biquinoline, offering a more atom- and step-economical approach than traditional cross-coupling methods. nih.govuri.edu Transition metal catalysis, particularly with palladium, rhodium, and copper, is central to this field. nih.govnih.gov

For quinolines, C-H functionalization can be directed to various positions. The nitrogen atom can act as a directing group, often facilitating activation at the C2 or C8 positions. nih.gov For instance, palladium-catalyzed C2 arylation of quinolines has been achieved through a proposed double C-H activation mechanism. nih.gov The development of these methods allows for the introduction of aryl, alkyl, and other functional groups directly onto the quinoline core. nih.govyale.edu

In the context of 2,3'-Biquinoline, 2'-chloro-, these strategies could be applied to forge new carbon-carbon or carbon-heteroatom bonds at specific C-H positions on either quinoline ring, depending on the catalyst and directing group strategy employed. This would enable the synthesis of highly complex and decorated biquinoline structures from simpler precursors. niscpr.res.in

Mechanistic Studies of Halogen Elimination and Functional Group Interconversion

The 2'-chloro substituent is a versatile handle for functional group interconversion (FGI). fiveable.mevanderbilt.eduorganic-chemistry.org The most common reaction is its displacement via nucleophilic aromatic substitution (SNAr), as discussed in section 3.1. The mechanism involves the addition of a nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the chloride ion to restore aromaticity. researchgate.net

Elimination of the halogen is another possible pathway, although it is less common for aryl halides compared to alkyl halides. lumenlearning.com Elimination reactions from aryl halides typically require very strong bases and can proceed through an elimination-addition mechanism involving a highly reactive aryne intermediate (e.g., a dehydroquinoline). However, for many chloroquinolines, nucleophilic substitution is the dominant pathway. mdpi.com The E2 mechanism, a concerted process common for alkyl halides, involves a specific anti-periplanar geometry between the departing proton and the leaving group, which is relevant in cyclic systems. masterorganicchemistry.commsu.edu The E1 mechanism proceeds through a carbocation intermediate. libretexts.org

Pyrolytic elimination of hydrogen halides has also been studied in related systems. For example, the thermal elimination of HCl from 2'-hydroxychalcone (B22705) dichlorides proceeds in stages to form flavones. rsc.org This suggests that thermal conditions could potentially induce elimination or rearrangement in appropriately substituted chloro-biquinolines.

Reaction Pathways in Multicomponent Syntheses

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for building molecular complexity. beilstein-journals.org Chloroquinoline derivatives, particularly those bearing an aldehyde group like 2-chloro-3-formylquinoline, are valuable building blocks in MCRs. nih.govnih.gov

For example, 2-chloro-3-formylquinolines can participate in Passerini three-component reactions with a carboxylic acid and an isocyanide to yield α-acyloxy carboxamides. mdpi.comresearchgate.net They are also used in the Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing imidazopyridines and in other MCRs to produce complex heterocyclic systems like quinolinyl-thiazolidinones. nih.govnih.gov

The 2,3'-Biquinoline, 2'-chloro- scaffold, if appropriately functionalized (e.g., with an aldehyde group), could similarly be employed in MCRs. The 2'-chloroquinoline moiety would act as one of the key components, allowing for the rapid construction of diverse and complex molecules based on the biquinoline core. researchgate.net

Coordination Chemistry and Ligand Applications of 2,3 Biquinoline, 2 Chloro

Rational Design Principles for Biquinoline Ligands in Transition Metal Chemistry

The design of ligands is a critical aspect of developing transition metal complexes with desired properties for applications ranging from catalysis to materials science. The rational design of biquinoline ligands revolves around the strategic manipulation of their steric and electronic characteristics to control the coordination environment of a metal center. umsl.eduresearchgate.net

Steric Factors: The spatial arrangement of the quinoline (B57606) units is a primary design consideration. Unlike the more common 2,2'-biquinoline (B90511), which forms a relatively strain-free five-membered chelate ring with a metal ion, the 2,3'-linkage in 2,3'-Biquinoline (B181939), 2'-chloro- results in a larger and more strained seven-membered chelate ring. This altered "bite angle"—the angle between the two coordinating nitrogen atoms and the metal center—profoundly influences the preferred coordination geometry of the resulting complex. Furthermore, substituents on the biquinoline backbone introduce steric hindrance that can dictate the final structure and reactivity of the complex. researchgate.netnih.gov For instance, bulky groups can limit the number of ligands that can coordinate to a metal center or favor lower coordination numbers. fiveable.me

Electronic Factors: The electronic properties of the biquinoline ligand can be fine-tuned by introducing substituents. These substituents can alter the electron density at the nitrogen donor atoms, thereby modifying the ligand's sigma-donating and pi-accepting capabilities. umsl.edunih.gov Electron-donating groups enhance the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, such as the chloro substituent in 2,3'-Biquinoline, 2'-chloro-, decrease the electron density on the nitrogen atoms. researchgate.net This electronic tuning is crucial for modulating the redox potential of the metal center and the spectroscopic properties of the complex. nih.govbris.ac.uk

The interplay between these steric and electronic effects allows for the rational design of ligands that can stabilize specific metal oxidation states, enforce particular coordination geometries, and influence the kinetic and thermodynamic stability of the final complex. umsl.eduresearchgate.netfiveable.me

Synthesis and Characterization of Metal-Biquinoline Complexes

The synthesis of metal complexes with biquinoline ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For 2,3'-Biquinoline, 2'-chloro-, a general procedure would involve dissolving the ligand in a solvent like ethanol, methanol, or acetonitrile, followed by the addition of a solution of a transition metal salt, such as a chloride or nitrate (B79036) salt of copper(II) or nickel(II). researchgate.netjchemlett.comjocpr.com The reaction mixture is often heated to facilitate the formation of the complex, which may then be isolated by cooling, evaporation of the solvent, or precipitation.

Once synthesized, the comprehensive characterization of these complexes is essential to confirm their structure and purity. A combination of analytical techniques is employed:

Elemental Analysis: Determines the empirical formula of the complex, confirming the stoichiometry of metal to ligand.

Infrared (IR) Spectroscopy: Used to verify the coordination of the biquinoline ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C=C bonds in the quinoline rings upon complexation provide evidence of metal-ligand bond formation. jchemlett.com

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex. These include ligand-centered (π→π*) transitions and metal-centered (d-d) or charge-transfer (MLCT, LMCT) transitions, which are sensitive to the coordination environment. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Chemical shift changes upon coordination can indicate which atoms are involved in bonding.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The table below summarizes typical characterization data for a hypothetical transition metal complex of a substituted biquinoline ligand.

| Property | Technique | Observation |

| Composition | Elemental Analysis | Consistent with the expected formula, e.g., [M(C₁₈H₁₁ClN₂)₂]Cl₂. |

| Coordination | IR Spectroscopy | Shift in the C=N stretching frequency of the quinoline rings compared to the free ligand, indicating coordination through the nitrogen atoms. |

| Electronic Transitions | UV-Vis Spectroscopy | Absorption bands corresponding to intra-ligand transitions and d-d or charge-transfer bands involving the metal center. |

| Magnetic Properties | Magnetic Susceptibility | Measurement confirms the oxidation state and spin state of the metal ion (e.g., paramagnetic for Cu(II), diamagnetic for Zn(II)). |

| Molecular Structure | X-ray Diffraction | Provides definitive bond lengths (e.g., Metal-N), bond angles, and overall coordination geometry (e.g., distorted tetrahedral or octahedral). |

Coordination Modes, Geometries, and Stereochemical Considerations

The structure of a transition metal complex is defined by its coordination number and geometry, which are influenced by the size and electronic configuration of the metal ion as well as the steric and electronic properties of the ligands. fiveable.melibretexts.orgyoutube.com

Coordination Modes: 2,3'-Biquinoline, 2'-chloro- is designed to act as a bidentate chelating ligand, coordinating to a single metal center through the nitrogen atoms of its two quinoline rings. This chelation forms a thermodynamically stable complex due to the chelate effect.

Geometries: The coordination geometry around the central metal ion is determined by the coordination number. libretexts.orglibretexts.org Common geometries for transition metal complexes include:

Tetrahedral: Often observed for complexes with a coordination number of four, especially with metal ions like Cu(I) or Zn(II). libretexts.org The relatively large and flexible seven-membered chelate ring formed by 2,3'-biquinoline might favor a distorted tetrahedral geometry to minimize steric strain.

Square Planar: Also common for a coordination number of four, particularly for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). libretexts.orglibretexts.org

Octahedral: The most common geometry for complexes with a coordination number of six. libretexts.org An octahedral complex with 2,3'-Biquinoline, 2'-chloro- could have the formula [M(L)₂X₂], where L is the biquinoline ligand and X represents monodentate ligands like chloride or water molecules.

Stereochemical Considerations: The spatial arrangement of ligands in square planar and octahedral complexes can lead to stereoisomerism. ntu.edu.sglibretexts.org

Geometric Isomerism: In octahedral complexes of the type [M(L)₂X₂], two geometric isomers are possible: cis, where the X ligands are adjacent (90° apart), and trans, where they are opposite (180° apart). libretexts.orglibretexts.org Similarly, square planar complexes of the type [M(L)X₂] can also exhibit cis and trans isomerism. The specific isomer formed can be influenced by the steric profile of the biquinoline ligand.

Optical Isomerism: Octahedral complexes with chelating ligands like biquinoline are often chiral, meaning they are non-superimposable on their mirror images. crunchchemistry.co.uk Such complexes can exist as a pair of enantiomers (optical isomers). For example, an octahedral complex with two or three bidentate biquinoline ligands will be chiral. crunchchemistry.co.uksavemyexams.com

Influence of the Chloro Substituent on Ligand Properties and Metal Interactions

The introduction of a chloro substituent onto the biquinoline framework has a profound impact on the ligand's electronic properties and its subsequent interactions with a metal center. eurochlor.orgchemrxiv.org The chlorine atom exerts a dual electronic effect:

Inductive Effect: As a halogen, chlorine is highly electronegative and withdraws electron density from the aromatic ring system through the sigma bonds (a negative inductive effect, -I). researchgate.net This effect decreases the electron density on the coordinating nitrogen atoms, making them less basic. nih.gov Consequently, the ligand becomes a weaker sigma-donor, which can lead to a weaker metal-ligand bond compared to its non-chlorinated analogue.

This modification of the ligand's electronic character directly influences its interaction with the metal ion. A decrease in the ligand's donor strength can affect the stability of the resulting complex. researchgate.net Furthermore, the electron-withdrawing nature of the chloro group makes the metal center more electron-deficient. This can significantly alter the redox properties of the complex, for instance, by making the metal ion easier to reduce. mdpi.com The position of the substituent is also crucial; a chloro group at the 2'-position is in close proximity to a coordinating nitrogen atom and can exert a strong electronic influence and potentially minor steric effects on the coordination sphere. nih.gov

| Effect of Chloro Substituent | Property Affected | Consequence |

| Inductive Electron Withdrawal | Basicity of Nitrogen Donors | Decreased ligand donor strength, potentially leading to weaker metal-ligand bonds. |

| Electronic Perturbation | Electron Density at the Metal Center | Increased positive charge on the metal, making it more susceptible to reduction (higher redox potential). |

| Steric Presence | Ligand Conformation and Coordination Geometry | Potential for minor distortions in the coordination sphere due to steric hindrance near the metal center. |

Spectroelectrochemical Properties of Biquinoline Coordination Compounds

Spectroelectrochemistry is a powerful analytical technique that combines spectroscopic and electrochemical methods to study the properties of redox-active species. For transition metal complexes of biquinoline ligands, this technique provides valuable insights into how the electronic structure changes as the metal center undergoes oxidation or reduction. exlibrisgroup.com

Cyclic voltammetry (CV) is typically used to determine the redox potentials of the complexes. For example, in copper complexes, the Cu(II)/Cu(I) redox couple is often studied. The potential at which this redox event occurs is highly sensitive to the coordination environment, including the electronic nature of the ligand. bris.ac.uknih.gov

The presence of the electron-withdrawing chloro substituent on the 2,3'-biquinoline ligand is expected to stabilize the reduced state of the metal. mdpi.com For a Cu(II)/Cu(I) couple, this would mean that the Cu(II) state is more easily reduced to Cu(I), resulting in a higher (more positive) redox potential compared to a complex with an unsubstituted or electron-donating ligand. researchgate.net

By coupling UV-Vis spectroscopy with electrochemical control, spectroelectrochemistry allows for the observation of changes in the electronic absorption spectrum as the oxidation state of the metal is changed. This can help identify the orbitals involved in the redox process (i.e., whether it is metal-centered or ligand-centered) and characterize the electronic structure of the oxidized and reduced species. exlibrisgroup.com

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). mdpi.commdpi.com The properties of these materials, such as porosity, stability, and functionality, are directly determined by the choice of metal and organic linker. youtube.com

Quinoline- and biquinoline-based ligands are attractive candidates for use as linkers in the construction of MOFs and coordination polymers. researchgate.net To be effective as a linker, the biquinoline core must typically be functionalized with additional coordinating groups, such as carboxylates, that can bridge between metal centers to form an extended network. nih.gov For example, a derivative like 2'-chloro-2,3'-biquinoline-dicarboxylic acid could serve as a linker.

The geometry and rigidity of the linker are crucial in dictating the topology and dimensionality of the final framework. youtube.com The specific 2,3'-linkage and the presence of the chloro group in 2,3'-Biquinoline, 2'-chloro- would impart a unique angle and electronic character to the resulting framework. The N,N'-chelating site of the biquinoline unit could bind to one metal center, while other functional groups on the ligand would extend to link to adjacent metal nodes, potentially forming 1D chains, 2D layers, or 3D frameworks. youtube.comnih.gov The incorporation of such functionalized biquinoline ligands can introduce desirable properties into the MOF, such as luminescence or catalytic activity, stemming from the inherent characteristics of the biquinoline unit and the coordinated metal ions. researchgate.net

Catalytic Activity and Applications in Chemical Transformations

Biquinoline-Based Ligands in Catalytic Systems

Biquinoline and its derivatives are prized as "bidentate" ligands, meaning they can bind to a central metal atom through their two nitrogen atoms, forming a stable chelate ring. This structure is a cornerstone of coordination chemistry and catalysis. The geometry and electronic properties of the biquinoline ligand can be precisely tuned by adding substituents.

Complexes involving substituted 2,2'-biquinoline (B90511) ligands with metals like ruthenium have been synthesized and characterized, highlighting the versatility of the biquinoline scaffold in forming stable organometallic structures. researchgate.net These ligands are integral to both homogeneous and heterogeneous catalysis. For instance, biquinoline dicarboxylic acid has been used as a linker to construct robust metal-organic frameworks (MOFs) that act as efficient and reusable catalysts. nih.govscispace.com

In the context of 2,3'-Biquinoline (B181939), 2'-chloro-, the presence of the chlorine atom on one of the quinoline (B57606) rings introduces significant electronic modifications. This chloro substituent alters the electron density on the adjacent nitrogen atom, which in turn influences the ligand's binding affinity for a metal center and the resulting complex's stability and reactivity. Quinoline-based ligands have been successfully complexed with a range of transition metals, including copper, cobalt, and ruthenium, to catalyze diverse chemical transformations. mdpi.commdpi.comrsc.org

Mediated Organic Reactions

The structural components of 2,3'-Biquinoline, 2'-chloro- suggest its potential utility in several classes of organic reactions, particularly those involving carbonyl transformations and oxidation processes.

Carbonyl Transformations to Cyanohydrins: Metal-organic frameworks constructed from 2,2'-biquinoline-4,4'-dicarboxylic acid have demonstrated high efficiency in catalyzing the cyanosilylation of aldehydes and ketones. nih.govscispace.com This reaction is a key method for producing cyanohydrins, which are valuable synthetic intermediates. The biquinoline units within the MOF structure are crucial for its catalytic performance. The efficiency of these catalysts in such transformations underscores the potential of a chloro-substituted biquinoline ligand to facilitate similar reactions. The conversion rates for various substrates using a biquinoline-based MOF catalyst are presented below.

Table 1: MOF-Catalyzed Cyanosilylation of Chloro-Substituted Ketones

| Entry | Substrate | Conversion (%) |

|---|---|---|

| 1 | p-chloroacetophenone | 33 |

| 2 | m-chloroacetophenone | 55 |

| 3 | o-chloroacetophenone | 65 |

Data sourced from studies on biquinoline-based metal-organic frameworks. nih.gov

Alcohol and Catechol Oxidation:mdpi.commdpi.comTable 2: Catalytic Activity of Copper/Quinoline-Ligand Complexes in Catechol Oxidation

| Ligand Type | Copper Salt | Oxidation Rate (μmol L⁻¹ s⁻¹) |

|---|---|---|

| L₂ (Quinoline Derivative) | Cu(OAc)₂ | 35.71 |

| L₄ (2-chloroquinoline-3-carbohydrazide) | Cu(OAc)₂ | 41.67 |

| L₅ (Quinoline Derivative) | Cu(OAc)₂ | 39.06 |

Data reflects the initial rate of o-quinone formation. Sourced from a comparative study of quinoline derivatives. mdpi.com

Role of the Chloro Substituent in Modulating Catalytic Performance

The introduction of a chlorine atom onto the biquinoline framework is a critical design element that can profoundly modulate the performance of a catalyst. The effect is multifaceted, involving electronic, steric, and potential secondary interactions.

Electronic Influence : The chlorine atom exerts a powerful, dual electronic effect. It is strongly electron-withdrawing through induction (the -I effect) due to its high electronegativity, which decreases the electron density of the aromatic ring system. Simultaneously, it acts as a weak electron-donating group through resonance (the +M effect) by sharing its lone pair electrons. chemrxiv.org Depending on its position, this duality allows chlorine to fine-tune the electronic character of the ligand. In the 2'-position, the inductive effect would likely dominate, reducing the basicity of the adjacent nitrogen atom. This modulation affects the strength of the metal-ligand bond and the redox potential of the metal center, which are critical parameters for catalytic activity. chemrxiv.orgnih.gov

Steric Effects : The chloro group at the 2'-position introduces steric bulk near the nitrogen donor atom. This can influence the coordination geometry of the resulting metal complex and control the access of substrates to the catalytic center, potentially leading to enhanced selectivity in certain reactions.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) on a substrate or another component of the reaction. This interaction can help to orient the substrate within the catalytic pocket, potentially enhancing reaction rates and selectivity. chemrxiv.org

Proposed Catalytic Cycles and Mechanistic Insights

While a specific catalytic cycle for 2,3'-Biquinoline, 2'-chloro- has not been documented, a plausible mechanism can be proposed based on well-understood reactions catalyzed by similar copper-ligand complexes, such as the Ullmann-type C-N coupling reaction. acs.orgbris.ac.uk

A hypothetical catalytic cycle for a C-N cross-coupling reaction catalyzed by a copper(I) complex of 2,3'-Biquinoline, 2'-chloro- (represented as L) might proceed as follows:

Oxidative Addition : The active catalyst, a Cu(I)-L complex, reacts with an aryl halide (Ar-X) in an oxidative addition step. This forms a high-valent Cu(III) intermediate, [L-Cu(III)(Ar)(X)]. The electron-withdrawing nature of the 2'-chloro substituent on the ligand would render the copper center more electrophilic, potentially accelerating this step.

Deprotonation/Coordination : An amine substrate (R₂NH) coordinates to the copper center. A base present in the reaction mixture then deprotonates the coordinated amine to form an amido group.

Reductive Elimination : The crucial C-N bond is formed in this step. The aryl group and the amido group are eliminated from the copper center, forming the final product (Ar-NR₂) and regenerating a Cu(I) species. The electronic properties of the chloro-biquinoline ligand are critical here, as they must stabilize the transition state of this step to ensure efficient product formation.

Ligand Exchange and Catalyst Regeneration : The resulting Cu(I) species, which may still be coordinated to the product, undergoes ligand exchange to release the product and regenerate the initial active catalyst, [L-Cu(I)], allowing the cycle to begin anew.

Advanced Spectroscopic and Structural Characterization Methodologies for Biquinolines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H or ¹³C NMR data specifically for 2,3'-Biquinoline (B181939), 2'-chloro- could be located. Such data would be essential for elucidating the precise chemical environment of each proton and carbon atom in the molecule, confirming the connectivity of the biquinoline system and the position of the chlorine atom through chemical shifts, coupling constants, and correlation experiments (e.g., COSY, HSQC, HMBC).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

A mass spectrum for 2,3'-Biquinoline, 2'-chloro- has not been found in the reviewed literature. Mass spectrometry would be critical for determining the compound's exact molecular weight and isotopic distribution pattern, which would be characteristic due to the presence of a chlorine atom. Analysis of the fragmentation pattern would further help to confirm the structure of the biquinoline core.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of 2,3'-Biquinoline, 2'-chloro-. This technique would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its three-dimensional geometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Experimental UV-Vis absorption data for 2,3'-Biquinoline, 2'-chloro- is not documented. A UV-Vis spectrum would characterize the electronic transitions within the conjugated π-system of the biquinoline structure. The position and intensity of the absorption maxima (λmax) would provide information on the extent of conjugation and could be used in studies of its potential to form metal complexes.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations for Biquinoline Systems

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of biquinoline systems. For a molecule like 2,3'-Biquinoline (B181939), 2'-chloro-, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

One common approach involves using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic parameters. These calculations can provide insights into the molecule's reactivity and spectroscopic properties. For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate regions of the molecule that are likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule.

Natural Bond Orbital (NBO) analysis is another valuable tool that can be employed to study charge delocalization and hyperconjugative interactions within the biquinoline framework. This analysis provides a detailed picture of the bonding and antibonding interactions, contributing to a deeper understanding of the molecule's stability and electronic communication between the two quinoline (B57606) rings.

The following table summarizes key electronic properties that can be determined for 2,3'-Biquinoline, 2'-chloro- using electronic structure calculations.

| Property | Description |

| Total Energy | The total electronic energy of the molecule in its optimized geometry, providing a measure of its stability. |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and electronic transitions. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the distribution of partial charges. |

| Mulliken Atomic Charges | Partial charges assigned to each atom in the molecule, offering insights into electrostatic potential and reactive sites. |

| NBO Charges | Atomic charges derived from the Natural Bond Orbital analysis, providing a more chemically intuitive picture of charge distribution. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of flexible molecules like 2,3'-Biquinoline, 2'-chloro-. The rotation around the single bond connecting the two quinoline rings gives rise to different spatial arrangements, or conformations, each with a distinct energy.

Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers for interconversion between them. This is typically achieved using molecular mechanics force fields or quantum mechanical methods. The potential energy surface of the molecule is scanned by systematically rotating the dihedral angle between the two quinoline rings.

The results of a conformational analysis can reveal the preferred spatial orientation of the quinoline moieties. Factors influencing the conformational preference include steric hindrance between atoms and non-covalent interactions. Understanding the conformational behavior is crucial as it can significantly impact the molecule's biological activity and its ability to interact with other molecules.

Below is a hypothetical representation of a potential energy surface scan for the rotation around the inter-ring bond in 2,3'-Biquinoline, 2'-chloro-.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | High | Eclipsed conformation with significant steric clash between the quinoline rings. |

| 60 | Lower | Skewed conformation with reduced steric hindrance. |

| 90 | Minimum | Perpendicular or near-perpendicular arrangement, often a low-energy conformation that minimizes steric interactions. |

| 120 | Lower | Skewed conformation. |

| 180 | High | Eclipsed conformation, similar in energy to the 0° conformation. |

Computational Insights into Reaction Mechanisms and Selectivity

For instance, in reactions where 2,3'-Biquinoline, 2'-chloro- acts as a reactant, computational methods can be used to explore different possible reaction pathways and determine the most energetically favorable one. This can help in predicting the major products of a reaction and in designing reaction conditions that favor the formation of a desired product.

The study of reaction mechanisms often involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Computational studies can also shed light on the role of catalysts in reactions involving biquinoline systems. By modeling the interaction of the catalyst with the reactants and transition states, it is possible to understand how the catalyst lowers the activation energy and influences the selectivity of the reaction.

Ligand-Metal Interaction Modeling

The biquinoline scaffold is known to form complexes with various metal ions, and 2,3'-Biquinoline, 2'-chloro- is no exception. Computational modeling plays a crucial role in understanding the nature of the interactions between this ligand and metal centers. These models can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic properties of the complex.

The following table outlines key parameters that can be obtained from ligand-metal interaction modeling for complexes of 2,3'-Biquinoline, 2'-chloro-.

| Parameter | Description |

| Binding Energy | The energy released upon the formation of the metal-ligand complex, indicating the stability of the complex. |

| Coordination Geometry | The spatial arrangement of the ligand around the metal center (e.g., tetrahedral, square planar, octahedral). |

| Metal-Ligand Bond Lengths | The distances between the metal ion and the coordinating atoms of the ligand, providing information about the strength of the coordination bonds. |

| Charge Transfer | The extent of electron density transfer between the ligand and the metal, which can influence the reactivity of the complex. |

| d-orbital Splitting | In the case of transition metal complexes, the energy splitting of the metal d-orbitals upon coordination, which determines the magnetic and spectroscopic properties of the complex. |

Emerging Research Frontiers and Future Prospects for 2,3 Biquinoline, 2 Chloro

Development of Sustainable Synthetic Methodologies

The synthesis of biquinoline derivatives often relies on metal-catalyzed cross-coupling reactions. For a molecule like 2,3'-Biquinoline (B181939), 2'-chloro-, research would likely focus on adapting and greening these established methods. 2-Chloroquinoline itself is known to be a precursor for forming biquinolines, such as 2,2'-biquinoline (B90511). wikipedia.org Future synthetic strategies could involve:

Direct C-H Arylation: Developing methods for the direct coupling of a chloroquinoline with a quinoline (B57606) molecule would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

One-Pot Reactions: Designing multi-component reactions where substituted anilines and other precursors assemble into the target molecule in a single step would significantly improve efficiency and reduce waste. nih.gov

Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive the coupling reactions could reduce the reliance on expensive metal catalysts and harsh reaction conditions, aligning with the principles of green chemistry.

A key challenge will be controlling the regioselectivity to ensure the desired 2,3'-linkage between the quinoline units.

Expansion of Catalytic Applications to New Chemical Transformations

Biquinoline and its derivatives are excellent ligands for transition metals, forming stable complexes that can catalyze a wide range of chemical reactions. The presence of a chloro-substituent in 2,3'-Biquinoline, 2'-chloro- could modulate the electronic and steric properties of the resulting metal complexes, potentially leading to new catalytic activities.

Future research could explore:

Asymmetric Catalysis: Chiral biquinoline ligands are valuable in producing enantiomerically pure compounds. researchgate.net The development of chiral versions of 2,3'-Biquinoline, 2'-chloro- could yield catalysts for asymmetric synthesis, a critical process in the pharmaceutical industry.

Oligomerization and Polymerization: Metal complexes containing chloroquinoline ligands have demonstrated catalytic activity in oligomerization reactions. researchgate.net Biquinoline-based catalysts could offer enhanced stability and activity for producing polymers with specific properties.

Cross-Coupling Reactions: Biquinoline-ligated palladium or nickel complexes could be investigated as highly efficient catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental transformations in organic synthesis.

The table below outlines potential catalytic applications for metal complexes derived from chloro-biquinoline ligands.

| Catalytic Transformation | Potential Metal Center | Anticipated Advantage |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | High enantioselectivity due to rigid ligand scaffold |

| Olefin Polymerization | Cobalt, Iron | Modified steric/electronic properties influencing polymer structure |

| C-N Cross-Coupling | Palladium, Copper | Enhanced catalyst stability and turnover number |

Design of Advanced Functional Materials Incorporating Biquinoline Scaffolds

The rigid, planar structure and electron-deficient nature of the biquinoline core make it an attractive building block for advanced functional materials. The 2'-chloro position provides a handle for further functionalization or polymerization.

Promising areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): Biquinoline-based metal complexes, particularly with iridium or platinum, could serve as phosphorescent emitters in OLEDs. The chloro-substituent could be used to tune the emission color and improve device efficiency.

Porous Organic Frameworks (POFs): By incorporating the 2,3'-Biquinoline, 2'-chloro- unit into larger, rigid structures, researchers could create porous materials for gas storage and separation. The nitrogen atoms within the scaffold could provide specific binding sites for gases like CO2.

Conductive Polymers: Polymerization through the chloro-substituent could lead to novel conductive materials. The extended π-conjugation along the polymer backbone could facilitate charge transport, making them suitable for applications in electronics. nih.gov

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of how the molecular structure of 2,3'-Biquinoline, 2'-chloro- influences its chemical behavior is crucial for its rational application. The position of the nitrogen atoms, the linkage between the rings, and the electronic effect of the chlorine atom all play a critical role. libretexts.org

Key research questions would include:

Influence of the Chloro Group: Studies have shown that a chloro group on a quinoline ring is critical for certain biological activities by influencing how the molecule interacts with biological targets. nih.gov Research would aim to quantify the electron-withdrawing effect of the 2'-chloro group on the biquinoline system's reactivity and binding properties.

Reactivity of the Chloro-Substituent: The chlorine atom at the 2'-position is expected to be susceptible to nucleophilic aromatic substitution. Investigating the kinetics and mechanisms of these reactions would enable its use as a synthetic handle for creating more complex molecules. ias.ac.in

Coordination Chemistry: A systematic study of how 2,3'-Biquinoline, 2'-chloro- coordinates to different metal ions would be essential. This would involve characterizing the resulting complexes' geometry, stability, and electronic structure to predict their utility in catalysis and materials science.

Exploration in Niche Chemical Applications (e.g., chemosensors, specific reagents)

The ability of quinoline-based molecules to interact with specific analytes, particularly metal ions, makes them excellent candidates for chemosensors. bohrium.commdpi.com The biquinoline scaffold provides multiple nitrogen coordination sites, which can be tailored for selective binding.

Future prospects in this area include:

Fluorescent Chemosensors: The biquinoline core is often fluorescent. The binding of a metal ion or another analyte can cause a detectable change in fluorescence intensity or wavelength. Research could focus on designing sensors based on 2,3'-Biquinoline, 2'-chloro- for the selective detection of environmentally or biologically important ions like lead, mercury, or zinc. researchgate.net

Colorimetric Sensors: The interaction of the compound with certain ions can lead to a visible color change, enabling simple, equipment-free detection. This is particularly useful for on-site environmental monitoring.

Specific Reagents: The unique structure of 2,3'-Biquinoline, 2'-chloro- could be exploited to develop it as a specific reagent in organic synthesis, for example, as a ligand to control the outcome of a reaction or as a derivatizing agent for analytical purposes. mdpi.com

The table below summarizes potential chemosensor applications.

| Target Analyte | Detection Method | Potential Mechanism |

| Heavy Metal Ions (e.g., Hg2+, Pb2+) | Fluorescence Quenching | Chelation-enhanced quenching |

| Transition Metal Ions (e.g., Fe2+, Cu2+) | Colorimetric Change | Formation of a colored metal-ligand complex |

| Anions (e.g., CN-) | Ratiometric Fluorescence | Nucleophilic substitution at the 2'-chloro position |

Q & A

Q. Methodological Recommendation :

- Conduct kinetic studies under varied conditions (temperature, solvent, catalyst loading).

- Use GC-MS to track intermediate formation and side reactions .

Advanced Research: What computational methods predict the biological activity of 2,3'-Biquinoline, 2'-chloro-?

Answer:

- Molecular docking : Screen against target proteins (e.g., topoisomerase II for anticancer activity) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using datasets from dimeric quinolines (IC50 values: 36–54 μM for PA1 and MCF-7 cell lines) .

- DFT calculations : Analyze electron distribution to predict reactivity in biological systems .

Basic Research: How to evaluate the biological activity of 2,3'-Biquinoline, 2'-chloro-?

Answer:

- In vitro assays :

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, PA1) with IC50 as the primary metric .

- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs).

- Control compounds : Compare with known bioactive quinolines (e.g., chloroquine derivatives) .

- Dose-response curves : Use nonlinear regression to calculate EC50 values .

Advanced Research: How to address low solubility in biological assays?

Answer:

- Solubilization strategies :

- Use co-solvents (e.g., 10% DMSO in PBS) with concentrations ≤0.1% to avoid cytotoxicity.

- Synthesize prodrugs (e.g., ester derivatives) with improved hydrophilicity .

- Analytical validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry .

Basic Research: What are the regulatory considerations for handling chlorinated biquinolines?

Answer:

- Safety protocols : Classify as a "First-Class Specific Chemical Substance" under chemical control laws; confirm compliance with local regulations (e.g., Japan’s CSCL) .

- Waste disposal : Use halogen-specific traps for chlorinated byproducts .

Advanced Research: How to design experiments for mechanistic studies of 2,3'-Biquinoline reactivity?

Answer:

- Isotopic labeling : Use <sup>13</sup>C or <sup>2</sup>H isotopes to trace reaction pathways .

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates.

- In situ spectroscopy : Employ Raman or IR to monitor intermediate formation .

Guidance for Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.